molecular formula C11H17N3S2 B5662853 N-(1-Methyl-2-pyrrolidinylidene)-2-thioxo-1-pyrrolidineethanethioamide CAS No. 126647-15-2

N-(1-Methyl-2-pyrrolidinylidene)-2-thioxo-1-pyrrolidineethanethioamide

Cat. No.: B5662853
CAS No.: 126647-15-2
M. Wt: 255.4 g/mol
InChI Key: XDOZNEFYNRZMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methyl-2-pyrrolidinylidene)-2-thioxo-1-pyrrolidineethanethioamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-pyrrolidinylidene)-2-thioxo-1-pyrrolidineethanethioamide typically involves the condensation of 4-Methylphenylsulfonyl isocyanate with 1-Methyl-2-pyrrolidone . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-pyrrolidinylidene)-2-thioxo-1-pyrrolidineethanethioamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally require controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines.

Scientific Research Applications

N-(1-Methyl-2-pyrrolidinylidene)-2-thioxo-1-pyrrolidineethanethioamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-pyrrolidinylidene)-2-thioxo-1-pyrrolidineethanethioamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit glucose transport in the intestines, which can help regulate blood glucose levels . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Methyl-2-pyrrolidinylidene)-2-thioxo-1-pyrrolidineethanethioamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

IUPAC Name

N-(1-methylpyrrolidin-2-ylidene)-2-(2-sulfanylidenepyrrolidin-1-yl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S2/c1-13-6-2-4-9(13)12-10(15)8-14-7-3-5-11(14)16/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOZNEFYNRZMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1=NC(=S)CN2CCCC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126647-15-2
Record name 1-Pyrrolidineethanethioamide, N-(1-methyl-2-pyrrolidinylidene)-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126647152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.